3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

Cytotoxicity SAR Kinase Inhibition

This privileged scaffold is critical for kinase inhibitor development. The 3-methyl-1-phenyl configuration provides unique steric and electronic properties essential for Src-family and CDK2 SAR studies. Minor modifications dramatically alter potency and selectivity, making generic substitution scientifically unsound. Procure CAS 52217-39-7 to ensure reproducible results in focused library synthesis targeting ATP-binding sites. Ideal for medicinal chemistry programs developing next-gen CML therapies or CDK2-dependent anticancer agents.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 52217-39-7
Cat. No. B3022384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine
CAS52217-39-7
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=NN(C2=NC=NC=C12)C3=CC=CC=C3
InChIInChI=1S/C12H10N4/c1-9-11-7-13-8-14-12(11)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyBTTKVIVWBIPDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 52217-39-7): A Core Scaffold for Kinase Inhibitor Research


3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 52217-39-7) is a heterocyclic organic compound featuring a fused pyrazole-pyrimidine core, which serves as a privileged scaffold in medicinal chemistry . This core structure is the foundational building block for numerous biologically active derivatives, particularly in the development of potent kinase inhibitors targeting Src-family kinases and other therapeutic proteins [1]. Its molecular architecture allows for extensive functionalization, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties [2].

Why Sourcing 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 52217-39-7) Cannot Be Arbitrarily Substituted with Other Pyrazolopyrimidines


The pyrazolo[3,4-d]pyrimidine class is exceptionally sensitive to even minor structural modifications, making generic substitution scientifically unsound. Variations in the substituent at the 1-position phenyl group, the 3-position methyl group, or the 4- and 6-positions of the core ring system lead to dramatic shifts in kinase selectivity, potency (IC50), and cellular efficacy [1]. The specific 3-methyl-1-phenyl configuration provides a unique steric and electronic environment that dictates its utility as a specific synthetic precursor and defines its baseline activity profile . Using a close analog without rigorous validation introduces uncontrolled variables, potentially invalidating SAR hypotheses, confounding biological results, and compromising the reproducibility of experimental findings.

Quantitative Evidence Guide for 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 52217-39-7): Benchmarking Against Analogs


Cellular Cytotoxicity: A Benchmark for 4-One Derivatives Against K562 and MCF-7 Cells

In a structure-activity relationship (SAR) study of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one derivatives, compounds 5f and 5h demonstrated cytotoxicity against K562 leukemia and MCF-7 breast cancer cells . This provides a quantitative benchmark for the potency of derivatives synthesized from the core CAS 52217-39-7 scaffold, enabling comparison against other modifications.

Cytotoxicity SAR Kinase Inhibition

Kinase Inhibitory Activity: Derivative 5f Demonstrates Multi-Target Profile

The same SAR study evaluated the synthesized 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one derivatives for kinase inhibition . The most potent derivative, 5f, inhibited CDK1/cyclin B, CDK2/cyclin E, and Abl, but kinase selectivity profiling revealed additional sensitive targets including RSK1, RIPK2, TrkA, and VEGFR .

Kinase Inhibition Selectivity Profiling CDK2

CDK2 Inhibitory Activity: Superiority of Optimized Analogs vs. Roscovitine

A 2025 study on novel pyrazolo[3,4-d]pyrimidine-based derivatives demonstrated that optimized compounds can achieve potent CDK2/CyclinA2 inhibition [1]. Compound 8 showed an IC50 of 0.332 ± 0.018 µM, which is more potent than the reference compound roscovitine (IC50 = 0.457 ± 0.025 µM) [1]. This illustrates the potential for derivatives of the CAS 52217-39-7 scaffold to outperform established CDK2 inhibitors.

CDK2 Anticancer Kinase Inhibitor

Src Kinase Inhibitory Potency: A Wide Spectrum of Activity Across the Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore for Src kinase inhibition, but activity varies dramatically based on substitution [1][2]. At one extreme, derivative 7e exhibits an IC50 of 0.7 nM [1]. At the other, compounds 6e and 10c show Src inhibition with IC50 values of 5.6 and 5.1 µM, respectively [2].

Src Kinase Tyrosine Kinase Inhibitor Cancer Research

Dual Src/Abl Kinase Inhibition: Optimized Analogs Achieve Nanomolar Cellular Potency

In a 2022 study, a family of pyrazolo[3,4-d]pyrimidines was identified as dual Src/Bcr-Abl inhibitors [1]. The lead compounds 8j and 8k demonstrated nanomolar activities in both enzymatic and cellular assays, including antiproliferative effects on K562 chronic myeloid leukemia (CML) cells [1].

Src/Abl CML Dual Inhibitor

Validated Application Scenarios for 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 52217-39-7) in Research and Development


As a Synthetic Intermediate for Focused Kinase Inhibitor Libraries

This compound is ideal as a core scaffold for the synthesis of focused libraries targeting the ATP-binding site of kinases, particularly Src-family and Abl kinases. As demonstrated by Di Maria et al. [1] and Schenone et al. [2], derivatization of this core yields compounds with a wide range of potencies, from low nanomolar to micromolar. Procurement of CAS 52217-39-7 enables medicinal chemists to systematically explore structure-activity relationships (SAR) to optimize for potency, selectivity, and ADME properties.

As a CDK2 Inhibitor Lead Optimization Precursor

Given the demonstrated ability of optimized pyrazolo[3,4-d]pyrimidine derivatives to inhibit CDK2 more potently than the benchmark inhibitor roscovitine [3], this scaffold is a strong starting point for CDK2-targeted anticancer drug discovery. Researchers can use CAS 52217-39-7 to generate novel analogs and benchmark their activity against known data, aiming to develop more effective treatments for CDK2-dependent cancers.

As a Reference Core in Multi-Target Kinase Profiling Studies

The compound's core structure is known to produce derivatives with broad kinase inhibition profiles, including CDKs, Abl, RSK1, RIPK2, TrkA, and VEGFR . It serves as an excellent reference point for chemical biology studies investigating multi-target kinase engagement. Researchers can use it to understand the polypharmacology of the pyrazolo[3,4-d]pyrimidine class and to design experiments that require a defined, but promiscuous, kinase-binding core.

As a Building Block for Dual Src/Abl Inhibitor Development

The identification of pyrazolo[3,4-d]pyrimidines as potent, dual Src/Bcr-Abl inhibitors with nanomolar cellular activity in CML models [1] highlights a direct and validated application for this scaffold. For research groups focused on developing next-generation therapies for chronic myeloid leukemia or other Src/Abl-driven malignancies, CAS 52217-39-7 is a critical building block for accessing this therapeutically relevant chemical space.

Quote Request

Request a Quote for 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.